molecular formula C14H14N4O3 B10961007 1-(2,3-dihydro-1H-indol-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10961007
M. Wt: 286.29 g/mol
InChI Key: JNXGZRRADLLRER-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that features both indole and pyrazole moieties. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazines and 1,3-diketones.

    Coupling Reactions: The indole and pyrazole moieties can be coupled through a series of reactions, such as alkylation or acylation, to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE: can be compared with other indole-pyrazole derivatives.

    Indole Derivatives: Compounds like tryptamines and indole-3-acetic acid.

    Pyrazole Derivatives: Compounds like pyrazole-3-carboxylic acid and 4-nitropyrazole.

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C14H14N4O3/c19-14(6-7-16-10-12(9-15-16)18(20)21)17-8-5-11-3-1-2-4-13(11)17/h1-4,9-10H,5-8H2

InChI Key

JNXGZRRADLLRER-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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